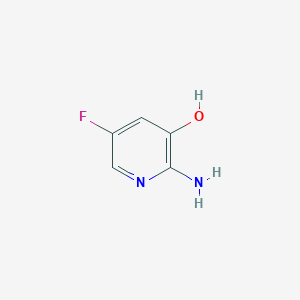

2-Amino-5-fluoropyridin-3-ol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-5-fluoropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O/c6-3-1-4(9)5(7)8-2-3/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEDZENLHGZUFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50613861 | |

| Record name | 2-Amino-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003711-04-3 | |

| Record name | 2-Amino-5-fluoropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50613861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoro-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Amino 5 Fluoropyridin 3 Ol and Its Analogs

Established Synthetic Routes and Mechanistic Insights

Traditional synthetic strategies often rely on multi-step sequences and classical reaction mechanisms to construct the substituted pyridine (B92270) core.

Multi-step Reaction Sequences (e.g., Nitration, Amino Acetylation, Reduction, Diazotization, Schiemann Reaction, Hydrolysis)

A well-documented route to synthesize 2-amino-5-fluoropyridine (B1271945), a key precursor to the target compound, begins with the readily available starting material, 2-aminopyridine (B139424). chemicalbook.comresearchgate.net This linear sequence involves the systematic introduction and manipulation of functional groups on the pyridine ring. researchgate.net

The process typically commences with the protection of the amino group via acetylation to form 2-acetamidopyridine. This step is crucial as it deactivates the amino group, preventing unwanted side reactions and directing the subsequent electrophilic nitration to the 5-position of the pyridine ring. The nitration is followed by the reduction of the newly introduced nitro group to an amine, yielding 2-acetamido-5-aminopyridine. dissertationtopic.net

The transformation of the 5-amino group into a fluorine atom is accomplished through a Balz-Schiemann reaction. This involves the diazotization of the amine with a nitrite (B80452) source in the presence of fluoroboric acid to form a diazonium tetrafluoroborate (B81430) salt. dissertationtopic.net Gentle thermal decomposition of this salt then expels nitrogen gas and installs the fluorine atom onto the pyridine ring. dissertationtopic.net The final step is the hydrolysis of the acetyl protecting group to reveal the 2-amino functionality, affording the 2-amino-5-fluoropyridine product. researchgate.netdissertationtopic.net This route, while lengthy, is robust and provides a reliable method for accessing the core structure. researchgate.net

Below is a summary of the reaction steps and optimized conditions for this synthetic pathway. researchgate.netdissertationtopic.net

| Step | Reaction | Key Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | Amino Acetylation | Acetic Anhydride | 45°C | 2.5 h | 96.3% |

| 2 | Nitration | Fuming Nitric Acid, Sulfuric Acid | 60°C | 2 h | 88.4% |

| 3 | Nitro Reduction | Hydrazine Hydrate, Pd/C | 80°C (Reflux) | 3.5 h | 93.3% |

| 4 | Diazotization | Sodium Nitrite, Fluoroboric Acid | -5 to 0°C | 2 h | 81.4% |

| 5 | Schiemann Reaction | Heat (in Toluene) | 110-130°C | 0.5 h | 51.6% (Combined) |

| 6 | Hydrolysis | NaOH (aq) | 80°C (Reflux) | 2.5 h |

Nucleophilic Aromatic Substitution Strategies for Fluoropyridine Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a powerful strategy for the synthesis of fluoropyridines. This reaction is facilitated by the presence of electron-withdrawing groups and the pyridine nitrogen atom itself, which activate the ring towards nucleophilic attack. scispace.com

A key consideration in SNAr is the choice of the leaving group. While halogens are commonly used, the nitro group (–NO₂) has proven to be a particularly effective leaving group in nucleophilic aromatic substitutions on pyridine rings. scispace.comresearchgate.net For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate can be successfully displaced by a fluoride (B91410) anion to yield the corresponding 3-fluoropyridine (B146971) product. scispace.comnih.gov

Fluorine's high electronegativity makes fluoropyridines, especially 2- and 4-fluoropyridines, highly reactive substrates for SNAr. nih.govacs.org The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, allowing for milder reaction conditions. nih.govacs.org This enhanced reactivity enables the displacement of fluoride with a wide range of nucleophiles, including amines, alcohols, and thiols. acs.org A direct application of this is the synthesis of 2-amino-3-fluoropyridine (B1272040) from 2,3-difluoro-5-chloropyridine through an ammonification reaction, where ammonia (B1221849) selectively displaces the fluorine at the 2-position. google.com

| SNAr Strategy | Substrate Example | Nucleophile | Key Feature |

|---|---|---|---|

| Nitro Group Displacement | Methyl 3-nitropyridine-4-carboxylate | CsF | The nitro group is an excellent leaving group in activated systems. scispace.comnih.gov |

| Fluoride Displacement | 2-Fluoropyridine | NaOEt, Amines, Thiols | Fluoropyridines are significantly more reactive than other halopyridines. nih.govacs.org |

| Selective Amination | 2,3-Difluoro-5-chloropyridine | Ammonia | Demonstrates regioselective substitution on a polyhalogenated pyridine. google.com |

Reductive Amination and Related Carbon-Nitrogen Bond Formation

The formation of the carbon-nitrogen bond is fundamental to the synthesis of aminopyridines. Beyond the SNAr reactions discussed previously, modern catalytic methods have become indispensable for this purpose. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a major advancement in C–N bond formation. researchgate.netacs.org These methods allow for the coupling of aryl halides (including chloropyridines) with a diverse range of amines under relatively mild conditions, offering broad functional group tolerance. acs.org This is particularly useful for synthesizing complex aminopyridine analogs by coupling an elaborate amine with a functionalized halopyridine precursor.

In addition to metal-catalyzed routes, metal-free methods for C–N bond formation have been developed. For example, polyhalogenated pyridines can react preferentially with amines at a fluorine-bearing carbon, demonstrating high site-selectivity without the need for a metal catalyst. rsc.org While classical reductive amination (the reaction of a carbonyl with an amine followed by reduction) is less common for constructing the aromatic aminopyridine core itself, it is a vital tool for modifying substituents or building more complex analogs from pyridine-based aldehydes or ketones.

Novel Approaches and Catalyst Systems in 2-Amino-5-fluoropyridin-3-ol Synthesis

The quest for more efficient, selective, and sustainable synthetic methods has driven the development of novel catalytic systems, including those based on biocatalysis and transition metals.

Biocatalytic Transformations (e.g., Oxidative Dimerization using Burkholderia sp. MAK1)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While the prompt mentions oxidative dimerization, research on Burkholderia sp. MAK1 has highlighted its proficiency in a different, yet highly relevant, transformation: regioselective hydroxylation. nih.govnih.gov This bacterial strain utilizes 2-hydroxypyridine (B17775) as a carbon and energy source without producing the characteristic blue pigments often seen in microbial degradation pathways. nih.gov

The key enzyme in this pathway is 2-hydroxypyridine 5-monooxygenase (HpdABCDE). nih.govresearchgate.net This enzyme, a soluble diiron monooxygenase (SDIMO), catalyzes the direct hydroxylation of 2-hydroxypyridine at the 5-position to yield 2,5-dihydroxypyridine. nih.govnih.gov This biocatalytic step is significant as it provides a direct route to installing a hydroxyl group at a specific position on the pyridine ring, mirroring the substitution pattern of this compound. The broad substrate specificity of HpdABCDE suggests its potential as an attractive biocatalyst for the regioselective synthesis of various hydroxylated N-heterocyclic compounds. nih.gov

Metal-Catalyzed Reactions (e.g., Iridium-Catalyzed Hydroamination, Copper Catalysis for C-H Amination)

Modern organometallic catalysis provides powerful tools for constructing and functionalizing pyridine rings with high efficiency and atom economy.

Iridium-Catalyzed Hydroamination: Iridium catalysts have been effectively employed in intermolecular hydroamination reactions. These reactions involve the addition of an amine's N-H bond across an unsaturated carbon-carbon bond. nih.gov Specifically, iridium catalysts can promote the regioselective hydroamination of allylic and homoallylic amines with arylamines to produce various 1,2-, 1,3-, and 1,4-diamines. nih.govrsc.org While this method does not directly form the aromatic aminopyridine core, it represents an advanced strategy for synthesizing complex analogs by functionalizing an existing pyridine derivative that bears an olefinic side chain.

Copper Catalysis for C-H Amination: A significant leap in synthetic efficiency is the direct functionalization of C–H bonds. Copper-catalyzed aerobic oxidative C–H functionalization has emerged as a practical method for synthesizing nitrogen heterocycles. nih.gov This approach enables the direct formation of a C–N bond by activating a C–H bond on the pyridine ring and coupling it with an amine source. rsc.org This strategy is highly atom-economical as it avoids the need for pre-functionalization of the pyridine ring (e.g., halogenation), thereby shortening synthetic sequences. For example, copper can promote the ortho-directed C–H amination of 2-arylpyridines with various NH-heterocyles, showcasing high regioselectivity. rsc.org This methodology provides a novel and efficient strategy for the synthesis of complex aminopyridine derivatives. nih.gov

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. While specific green routes for this exact compound are not extensively documented, the principles can be applied based on the synthesis of analogous pyridine derivatives. Key strategies focus on maximizing atom economy, utilizing safer solvents, employing catalytic reagents, and minimizing energy consumption.

One of the primary goals is to design synthetic pathways that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. This can be achieved through cycloaddition reactions or one-pot syntheses that reduce the number of steps and purification stages, thereby minimizing waste. For instance, the use of catalytic systems, such as transition metal catalysts, can facilitate reactions with high selectivity and efficiency under milder conditions than stoichiometric reagents.

The choice of solvent is another critical aspect of green synthetic design. Traditional syntheses of pyridine derivatives often rely on volatile and hazardous organic solvents. A greener approach involves the substitution of these solvents with more environmentally friendly alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids. These solvents can reduce the environmental impact and may also enhance reaction rates and selectivity.

Furthermore, the development of synthetic routes that operate at lower temperatures and pressures contributes to a reduction in energy consumption. The use of microwave-assisted synthesis, for example, can significantly shorten reaction times and improve yields, leading to a more energy-efficient process. The principles of green chemistry applicable to the synthesis of fluorinated pyridines are summarized in the table below.

| Green Chemistry Principle | Application in Pyridine Synthesis | Potential Benefit |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduces waste generation. |

| Use of Catalysis | Employing catalytic reagents in place of stoichiometric ones. | Increases reaction efficiency and reduces waste. |

| Benign Solvents | Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. | Improves safety and reduces environmental pollution. |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. | Lowers operational costs and environmental footprint. |

By adhering to these principles, the synthesis of this compound and its analogs can be made more sustainable and economically viable.

Derivatization Strategies Utilizing this compound as a Precursor

The presence of three distinct functional groups—an amine, a hydroxyl group, and a fluorine atom—on the pyridine ring makes this compound a versatile precursor for the synthesis of a wide range of derivatives. These functional groups can be selectively modified to introduce new functionalities and modulate the physicochemical properties of the resulting molecules.

The amino and hydroxyl groups of this compound are primary sites for functionalization. The nucleophilic nature of the amino group allows for a variety of reactions, including acylation, alkylation, and sulfonylation, to introduce amide, alkylamino, and sulfonamide moieties, respectively. These reactions are typically carried out in the presence of a base to deprotonate the amino group and enhance its nucleophilicity.

Similarly, the hydroxyl group can undergo O-alkylation, O-acylation, and etherification reactions. The selective functionalization of either the amine or the hydroxyl group can be achieved by carefully controlling the reaction conditions and the choice of reagents. For instance, the use of protecting groups can allow for the modification of one group while the other remains intact. The table below outlines some common functionalization reactions for amine and hydroxyl groups.

| Functional Group | Reaction Type | Reagent Example | Resulting Functional Group |

| Amine (-NH2) | Acylation | Acetyl chloride | Amide (-NHCOCH3) |

| Amine (-NH2) | Alkylation | Methyl iodide | Alkylamino (-NHCH3) |

| Hydroxyl (-OH) | O-Alkylation | Benzyl bromide | Ether (-OCH2Ph) |

| Hydroxyl (-OH) | O-Acylation | Acetic anhydride | Ester (-OCOCH3) |

The introduction of a propargyl group (a three-carbon chain with a terminal alkyne) onto the this compound scaffold opens up possibilities for "click chemistry" applications. The terminal alkyne of the propargyl group can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole rings. This allows for the efficient and specific conjugation of the pyridine derivative to other molecules, such as biomolecules, polymers, or fluorescent dyes.

The propargyl group can be introduced through the N-alkylation of the amino group or the O-alkylation of the hydroxyl group using propargyl bromide in the presence of a suitable base. The choice of reaction conditions can favor the selective propargylation of one functional group over the other.

This compound can serve as a starting material for the synthesis of more complex substituted pyridine derivatives. The existing functional groups can be used to direct further substitutions on the pyridine ring or can be transformed into other functional groups. For example, the amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano groups, or hydroxyl groups.

Furthermore, the pyridine ring itself can undergo electrophilic aromatic substitution reactions, although the activating effect of the amino and hydroxyl groups is somewhat offset by the deactivating effect of the fluorine atom and the pyridine nitrogen. The positions for substitution will be directed by the combined electronic effects of the existing substituents. These multi-step synthetic sequences allow for the creation of a diverse library of substituted pyridine derivatives with a wide range of potential applications.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Amino 5 Fluoropyridin 3 Ol

Mechanistic Investigations of Electrophilic and Nucleophilic Processes

The pyridine (B92270) ring is inherently electron-deficient; however, the presence of the strong electron-donating amino (-NH2) and hydroxyl (-OH) groups significantly increases the electron density of the ring, particularly at the ortho and para positions. Conversely, the fluorine atom at the 5-position acts as an electron-withdrawing group through its inductive effect. This complex electronic profile makes the molecule susceptible to a range of electrophilic and nucleophilic reactions.

Analysis of Substituent Effects on Reactivity (e.g., Fluorine, Amino, Hydroxyl)

The reactivity of 2-Amino-5-fluoropyridin-3-ol is a direct consequence of the electronic and steric effects of its substituents.

Amino Group (-NH2): As a powerful activating group, the amino substituent donates electron density to the pyridine ring through resonance, enhancing its nucleophilicity. This makes the ring more reactive towards electrophiles. The amino group itself can also act as a nucleophile.

Hydroxyl Group (-OH): Similar to the amino group, the hydroxyl group is an activating, electron-donating group. It increases the electron density of the aromatic system, further facilitating electrophilic substitution. The oxygen atom can also be deprotonated to form a phenoxide-like species, which is an even stronger activator and a potent nucleophile.

The combination of these groups leads to a nuanced reactivity profile. The activating effects of the amino and hydroxyl groups are expected to override the deactivating influence of the fluorine atom, making the molecule reactive towards electrophiles, with substitution likely directed to positions ortho and para to the activating groups.

Table 1: Summary of Substituent Effects on the Pyridine Ring

| Substituent | Electronic Effect | Influence on Reactivity |

| Amino (-NH2) | Strongly Activating (Electron-Donating) | Increases nucleophilicity, directs electrophilic substitution. |

| Hydroxyl (-OH) | Strongly Activating (Electron-Donating) | Increases nucleophilicity, directs electrophilic substitution. |

| Fluorine (-F) | Deactivating (Electron-Withdrawing) | Decreases overall electron density through induction. |

Role of Frontier Molecular Orbitals in Reactivity Control

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.netresearchgate.net

HOMO: The energy and distribution of the HOMO are indicative of a molecule's ability to donate electrons (nucleophilicity). For this compound, the electron-donating amino and hydroxyl groups are expected to significantly raise the energy of the HOMO and concentrate its density on the pyridine ring and the heteroatoms (N and O), making these sites prone to attack by electrophiles.

LUMO: The energy and distribution of the LUMO indicate a molecule's ability to accept electrons (electrophilicity). The electron-withdrawing fluorine atom and the electronegative nitrogen of the pyridine ring will lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack, particularly at carbon atoms adjacent to these features.

The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. A smaller gap generally implies higher reactivity. The competing effects of the electron-donating and electron-withdrawing groups in this compound likely result in a moderate HOMO-LUMO gap, allowing for both electrophilic and nucleophilic reactions under appropriate conditions.

Cyclization and Annulation Reactions Involving 2-Aminopyridinol Derivatives

2-aminopyridine (B139424) and its derivatives are highly valuable precursors for the synthesis of fused heterocyclic systems due to the presence of two reactive nitrogen centers. researchgate.net These reactions are fundamental in medicinal chemistry for creating scaffolds with diverse biological activities. nih.gov

Synthesis of Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine (B132010) core is a common transformation for 2-aminopyridine derivatives. This bicyclic system is a key component in numerous pharmaceutical agents. researchgate.netnih.gov Several synthetic strategies can be employed, often involving the reaction of the 2-aminopyridine moiety with a two-carbon synthon.

A prevalent method involves the condensation of a 2-aminopyridine derivative with an α-haloketone. The reaction typically proceeds via an initial SN2 reaction where the pyridine ring nitrogen attacks the α-carbon of the ketone, followed by intramolecular cyclization involving the exocyclic amino group, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring. researchgate.net Metal-free protocols and copper-catalyzed versions of this reaction are well-established. nih.govorganic-chemistry.org

Table 2: Selected Methods for Imidazo[1,2-a]pyridine Synthesis from 2-Aminopyridine Analogs

| Reactants | Catalyst/Conditions | Description |

| 2-Aminopyridine, α-Bromo/Chloroketone | Solvent-free, 60ºC | Efficient condensation and cyclization. researchgate.net |

| 2-Aminopyridine, Acetophenone | CuI, Aerobic Oxidation | Copper-catalyzed oxidative C-N bond formation. organic-chemistry.org |

| 2-Aminopyridine, Nitroolefin | Air (oxidant) | Copper-catalyzed one-pot procedure. organic-chemistry.org |

| 2-Aminopyridine, Ketone | KI/tert-butyl hydroperoxide, Ultrasound | Metal-free, green synthesis in water. organic-chemistry.org |

Synthesis of Pyrido[1,2-a]pyrimidines

Pyrido[1,2-a]pyrimidines represent another important class of fused heterocycles synthesized from 2-aminopyridine precursors. These compounds have applications as potential therapeutic agents. nih.govnih.gov The synthesis generally involves the reaction of a 2-aminopyridine with a three-carbon electrophilic partner, such as a 1,3-dicarbonyl compound or its equivalent. rsc.org

The reaction mechanism typically begins with the nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the 1,3-dicarbonyl compound, forming an enamine intermediate. This is followed by cyclization, where the endocyclic pyridine nitrogen attacks the second carbonyl group, and subsequent dehydration to yield the pyrido[1,2-a]pyrimidinium salt or the neutral pyrido[1,2-a]pyrimidinone, depending on the oxidation state of the final product. rsc.org One-pot, three-component reactions have also been developed for efficient synthesis of these derivatives. researchgate.net

Coordination Chemistry and Metal Complex Formation with this compound Analogs

The field of coordination chemistry extensively utilizes aminopyridine ligands due to their versatile binding modes. mdpi.com Analogs of this compound are expected to be excellent ligands for a variety of metal ions. The molecule possesses multiple potential coordination sites: the pyridine ring nitrogen, the exocyclic amino nitrogen, and the hydroxyl oxygen. This allows for monodentate, bidentate (chelating), or bridging coordination modes.

Pyridine Nitrogen: This is the most common coordination site for simple pyridine-type ligands, forming stable complexes with a wide range of transition metals. mdpi.com

Amino Group: The exocyclic amino group can also coordinate to a metal center, often leading to the formation of a stable five-membered chelate ring in conjunction with the pyridine nitrogen.

Hydroxyl Group: The hydroxyl group can coordinate in its neutral form or, more commonly, after deprotonation to an alkoxide, which acts as a bridging or chelating group.

The specific coordination mode depends on factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the presence of other ligands. For instance, iron(II) halide complexes with bulky aminopyridines have shown rare η1-coordination through the pyridine nitrogen. mdpi.com Copper(II) complexes with 2-amino-5-chloro-3-fluoropyridine (B1279587) have also been synthesized and studied for their magnetic properties. ossila.com Furthermore, aminopyridine carboxylates have been used to construct coordination polymers with interesting luminescent and magnetic properties. nih.gov

Table 3: Examples of Metal Complexes with Aminopyridine Analogs

| Ligand | Metal Ion | Coordination Mode/Complex Type |

| N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine | Fe(II) | Monodentate (η1) via pyridine nitrogen. mdpi.com |

| 3-Aminopyridine | Cu(II) | Square planar complex with two aminopyridine and two isothiocyanate ligands. nih.gov |

| 4-Aminopyridine | Cu(II) | Square pyramidal complex. nih.gov |

| 5-Aminopyridine-2-carboxylic acid | Lanthanides (Tb, Er, Yb) | Coordination polymers. nih.gov |

| 2-amino-5-chloro-3-fluoropyridine | Cu(II) | Forms complexes of the type (3,5-FCAP)2CuX2. ossila.com |

Ligand Properties of Fluorinated Aminopyridines

Fluorinated aminopyridines, such as this compound, possess multiple coordination sites that enable them to act as effective ligands in the formation of metal complexes. The pyridinium (B92312) amine can readily coordinate to metal centers. ossila.com The presence of the fluorine atom influences the electronic properties of the pyridine ring, which can in turn affect the coordination properties of the ligand and the stability of the resulting complex.

The amino group (-NH2) and the hydroxyl group (-OH) on the pyridine ring of this compound can also participate in coordination, potentially acting as a bidentate ligand. The deprotonation of the hydroxyl group would create an anionic oxygen donor, which can form a strong bond with a metal ion. This versatility in coordination modes allows for the formation of a variety of complex structures. The electronic properties and functionality of the substituent groups play a crucial role in the coordination properties of such ligands. nih.gov

Formation and Characterization of Organometallic Complexes

The synthesis of organometallic complexes with fluorinated aminopyridines is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For instance, copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine have been synthesized, and it is expected that this compound would form similar complexes. ossila.com

The characterization of these organometallic complexes involves a range of spectroscopic and analytical techniques. Infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the amino and hydroxyl groups. Single-crystal X-ray diffraction is a powerful tool for determining the precise molecular structure of the complexes, including bond lengths, bond angles, and the coordination geometry around the metal center. For example, studies on bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) compounds have revealed distorted tetrahedral or square planar geometries for the tetrahalocuprate ions. rsc.org

Magnetic Properties of Metal-Pyridinol Complexes (e.g., Antiferromagnetic Interactions)

Metal complexes containing pyridinol-type ligands often exhibit interesting magnetic properties, particularly antiferromagnetic interactions. rsc.org This phenomenon arises from the coupling of electron spins on adjacent metal centers, mediated by the bridging ligands. The strength and nature of this magnetic coupling are highly dependent on the structural parameters of the complex, such as the distance between the metal ions and the geometry of the bridging pathway.

In the case of copper(II) complexes with aminopyridine ligands, antiferromagnetic interactions have been observed. ossila.comrsc.org For example, copper(II) complexes of 2-amino-5-chloro-3-fluoropyridine exhibit antiferromagnetic interactions at low temperatures. ossila.com Similarly, a family of bis(2-amino-3,5-dihalopyridinium)tetrahalocuprate(II) compounds all show antiferromagnetic interactions. rsc.org The magnetic susceptibility of these complexes decreases as the temperature is lowered, which is characteristic of antiferromagnetic coupling.

The magnetic exchange interactions in these systems can be quantified by the exchange parameter, J. A negative J value indicates antiferromagnetic coupling. The magnitude of J is influenced by factors such as the Cu-X···X angles and Cu-X···X-Cu torsion angles in halide-bridged complexes. rsc.org It is anticipated that organometallic complexes of this compound would also display such antiferromagnetic behavior, with the specific magnetic properties being dictated by the precise structure of the complex.

Advanced Spectroscopic and Structural Characterization Studies

X-ray Diffraction Analysis for Crystal Structure Determination

Hydrogen Bonding Networks and Intermolecular Interactions

No published data available for 2-Amino-5-fluoropyridin-3-ol.

Crystal Packing and Supramolecular Assemblies

No published data available for this compound.

Computational and Theoretical Investigations of 2 Amino 5 Fluoropyridin 3 Ol

Advanced Theoretical Methods for Complex Phenomena

Molecular Dynamics Simulations in Drug Design Contexts

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the physical movement of atoms and molecules over time. In the context of drug design, MD simulations provide valuable insights into the behavior of a ligand, such as 2-Amino-5-fluoropyridin-3-ol, when it interacts with a biological target, typically a protein or a nucleic acid. These simulations can predict the binding affinity of a drug candidate, elucidate the conformational changes that occur upon binding, and help in the optimization of lead compounds.

The application of MD simulations to study this compound in a drug design context would involve several key steps. Initially, a high-resolution 3D structure of the target protein would be obtained, either through experimental methods like X-ray crystallography or NMR spectroscopy, or via homology modeling if an experimental structure is unavailable. Subsequently, the this compound molecule would be "docked" into the active site of the protein using molecular docking software. This initial docked pose provides a starting point for the MD simulation.

The protein-ligand complex is then placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic the cellular milieu. The simulation itself involves solving Newton's equations of motion for every atom in the system over a series of very small time steps. This generates a trajectory of the atoms' positions and velocities, offering a dynamic view of the protein-ligand interaction.

From these simulations, several important parameters can be calculated to assess the potential of this compound as a drug candidate. The stability of the protein-ligand complex can be evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand's position over the course of the simulation. A stable RMSD suggests a stable binding mode.

Furthermore, the specific interactions between this compound and the amino acid residues of the target protein can be analyzed in detail. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The fluorine atom at the 5-position of the pyridine (B92270) ring can be particularly important in modulating these interactions, potentially forming favorable contacts with the protein. The amino and hydroxyl groups also provide opportunities for hydrogen bonding, which is crucial for high-affinity binding.

The binding free energy, a key determinant of a drug's potency, can also be estimated from MD simulations using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more accurate prediction of binding affinity than molecular docking alone.

An illustrative example of data that could be obtained from an MD simulation of this compound with a hypothetical kinase target is presented in the table below.

| Simulation Parameter | Result | Interpretation |

| Average RMSD of Protein Backbone | 1.5 Å | The protein maintains a stable conformation with the ligand bound. |

| Average RMSD of Ligand | 0.8 Å | The ligand remains stably bound in the active site. |

| Key Interacting Residues | Asp184, Lys72, Phe80 | These residues are crucial for the binding of the ligand. |

| Predicted Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Indicates a strong and favorable binding affinity. |

Such detailed insights from MD simulations are instrumental in the rational design of more potent and selective analogs of this compound.

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies, primarily employing quantum mechanical (QM) calculations, are essential for understanding the intricate details of chemical reactions at the molecular level. For a compound like this compound, these studies can elucidate the mechanisms of its synthesis, its reactivity in various chemical transformations, and the factors governing the selectivity of these reactions.

Density Functional Theory (DFT) is a widely used QM method for such investigations due to its balance of accuracy and computational cost. By modeling the electronic structure of the reactants, transition states, and products, DFT calculations can map out the potential energy surface of a reaction. This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying the most favorable reaction pathway.

For instance, theoretical studies could be employed to investigate the regioselectivity of electrophilic aromatic substitution on the this compound ring. The amino, hydroxyl, and fluoro substituents all influence the electron density distribution in the pyridine ring, directing incoming electrophiles to specific positions. QM calculations can predict the most likely site of substitution by calculating the energies of the possible intermediates.

A hypothetical study on the nitration of this compound could provide the following data:

| Position of Nitration | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |

| C4 | 15.2 | Major |

| C6 | 20.5 | Minor |

These theoretical predictions can guide synthetic chemists in optimizing reaction conditions to achieve the desired product with high selectivity, thereby reducing the formation of unwanted byproducts and simplifying purification processes.

Furthermore, theoretical studies can shed light on the tautomeric equilibria of this compound. The presence of the hydroxyl group means that the compound can exist in different tautomeric forms. QM calculations can determine the relative energies of these tautomers in different solvent environments, providing insight into which form is predominant under specific conditions. This is crucial as different tautomers may exhibit distinct biological activities and chemical reactivities.

In the context of its potential biological activity, theoretical studies can also be used to model the mechanism of interaction of this compound with its biological target. For example, if it is hypothesized to act as an enzyme inhibitor, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations can be performed. In this hybrid approach, the active site of the enzyme and the ligand are treated with a high level of QM theory, while the rest of the protein is modeled using classical molecular mechanics. This allows for the study of bond-breaking and bond-forming events within the enzyme's active site, providing a detailed understanding of the inhibition mechanism.

The insights gained from these theoretical investigations are invaluable for the rational design of new derivatives of this compound with improved properties, whether for applications in medicinal chemistry, materials science, or catalysis.

Applications in Advanced Organic Synthesis and Drug Discovery Research

2-Amino-5-fluoropyridin-3-ol as a Key Synthetic Building Block

In synthetic organic chemistry, a building block is a readily available molecule that can be incorporated into the synthesis of more complex structures. The trifunctional nature of this compound makes it a versatile scaffold for constructing a wide array of more elaborate molecules. Fluorinated building blocks are particularly sought after for their ability to introduce fluorine's unique properties, such as high electronegativity and a small atomic radius, into target compounds, which can favorably influence their biological activity.

The presence of amino, hydroxyl, and fluoro groups on the pyridine (B92270) ring allows for a variety of chemical transformations, making this compound a valuable intermediate. Chemists can selectively protect or react these functional groups to build molecular complexity in a controlled manner. This step-wise approach is fundamental to the total synthesis of natural products and other complex organic targets. The synthesis of fluorinated amino acids, for example, highlights the intricate procedures involved in creating complex, biologically relevant molecules where such building blocks play a pivotal role. The development of synthetic routes using related fluorinated precursors, such as potassium 2-cyano-2-fluoroethenolate to form fluorinated pyrimidines and pyrazoles, underscores the utility of fluorinated synthons in creating diverse heterocyclic systems.

Medicinal Chemistry Research and Pharmacophore Design

In medicinal chemistry, the goal is to design and synthesize compounds that can interact with biological targets to produce a therapeutic effect. The this compound scaffold offers a compelling starting point for such endeavors.

The modification of core scaffolds to generate derivatives with enhanced biological activity is a cornerstone of drug discovery. The aminopyridine nucleus is a "privileged structure" found in numerous bioactive compounds. By chemically modifying the amino and hydroxyl groups of this compound, researchers can create libraries of new compounds for biological screening.

The incorporation of fluorine is a common strategy in drug design to improve metabolic stability, binding affinity, and bioavailability. Research on related heterocyclic structures has yielded compounds with significant therapeutic potential.

Anticancer Properties: Derivatives of other fluorinated building blocks have been developed as potent anticancer agents. For example, 2-Amino-5-chloro-3-fluoropyridine (B1279587) is a precursor for cyclin-dependent kinase (CDK) inhibitors. Furthermore, novel dual inhibitors targeting both Bcr-Abl and histone deacetylase (HDAC) have been designed from 2-aminothiazole (B372263) derivatives, showcasing a strategy that could be adapted for the this compound scaffold. A study of a related compound, identified as "Compound 2," demonstrated significant cytotoxicity against breast cancer cell lines by targeting key signaling pathways involving EGFR, AKT1, and VEGFR2.

Antimicrobial Properties: The quinoline (B57606) core, structurally related to pyridine, has been the basis for many antibacterial agents. Molecular hybridization strategies combining 4-aminoquinoline (B48711) and isatin (B1672199) moieties have produced novel compounds with promising antibacterial activity. Similarly, the design of amino acid derivatives of norfloxacin (B1679917) has led to compounds with enhanced antibacterial and antimycobacterial activity by targeting DNA gyrase and topoisomerase IV.

The table below summarizes biological activities observed in derivatives of structurally related heterocyclic building blocks, suggesting the potential therapeutic applications for derivatives of this compound.

| Compound Class | Core Scaffold | Biological Activity | Target Example(s) | Reference(s) |

| Kinase Inhibitors | 2-Amino-5-chloro-3-fluoropyridine | Anticancer | Cyclin-dependent kinases (CDKs) | |

| EGFR/VEGFR2 Inhibitors | Not specified | Anticancer | EGFR, VEGFR2, AKT1 | |

| Dual Inhibitors | 2-Aminothiazole-5-carboxamide | Anticancer | Bcr-Abl, HDAC1 | |

| DNA Gyrase Inhibitors | N4-piperazinyl norfloxacin | Antibacterial, Antimycobacterial | DNA gyrase, Topoisomerase IV | |

| Hybrid Molecules | 4-Aminoquinoline-isatin | Antibacterial | Not specified |

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The structure of this compound presents a distinct spatial arrangement of pharmacophoric features:

Hydrogen Bond Donors: The amino (-NH2) and hydroxyl (-OH) groups.

Hydrogen Bond Acceptor: The nitrogen atom within the pyridine ring.

Aromatic/Hydrophobic Region: The pyridine ring itself.

This collection of features can be used as a query in computational drug design to search virtual libraries for molecules with similar spatial arrangements, potentially identifying new lead compounds. The rigidity of the pyridine ring helps to pre-organize these functional groups in a defined orientation, which can lead to higher binding affinity with a target protein.

Once a "hit" or "lead" compound is identified, Structure-Activity Relationship (SAR) studies are conducted to understand how different parts of the molecule contribute to its biological activity. SAR involves synthesizing a series of analogues where specific parts of the lead molecule are systematically modified, and then testing these analogues to see how the changes affect their potency, selectivity, and other properties.

For a lead compound based on the this compound scaffold, SAR studies would involve:

Modification of the amino group: Acylation, alkylation, or incorporation into another ring system.

Modification of the hydroxyl group: Etherification, esterification, or replacement with other functional groups.

Substitution on the pyridine ring: Adding other substituents at the available carbon positions.

By correlating these structural changes with biological activity, medicinal chemists can build a comprehensive SAR model. This model guides the rational design of more potent and selective drug candidates. For example, SAR studies on a series of 2-anilino triazolopyrimidines as anticancer agents revealed that the position of substituents on the anilino phenyl ring was critical for their antiproliferative effects. Similarly, an SAR study of chromeno[2,3-b]pyridine derivatives identified specific A-ring substituents that enhanced selectivity for the target kinases TBK1 and IKKε. These studies exemplify the process of lead optimization that would be applied to novel agents derived from this compound.

Development of Enzyme Inhibitors

The pursuit of selective enzyme inhibitors is a cornerstone of modern drug discovery. The 2-amino-5-fluoropyridine (B1271945) moiety has been investigated as a component in the design of inhibitors for a range of enzymatic targets.

Peptide Deformylase: 2-Amino-5-fluoropyridine is a key intermediate in the synthesis of novel antibacterial agents, such as LBM415, which functions as a peptide deformylase inhibitor. researchgate.netnih.gov Peptide deformylase is an essential bacterial enzyme that is absent in mammalian cytosolic protein synthesis, making it an attractive target for the development of new antibiotics. nih.gov The synthesis of these inhibitors often involves multi-step processes where the fluorinated pyridine core provides a necessary structural element for biological activity. researchgate.netdissertationtopic.net

Cyclin-Dependent Kinase (CDK): CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. nih.gov Research into CDK inhibitors has led to the approval of drugs like Palbociclib, Ribociclib, and Abemaciclib for the treatment of certain types of breast cancer. nih.gov While various heterocyclic scaffolds, such as aminopyrimidines and flavonoids like Flavopiridol, have been successfully employed to create potent CDK inhibitors, there is no direct mention in the reviewed literature of inhibitors based specifically on the this compound scaffold. nih.govnih.gov

Glucokinase-Glucokinase Regulatory Protein (GK-GKRP): The interaction between glucokinase (GK) and its regulatory protein (GKRP) in the liver is a critical control point in glucose homeostasis. nih.govnih.gov Disrupting this interaction to activate GK is a therapeutic strategy for type 2 diabetes. nih.gov Small-molecule disruptors, such as AMG-1694 and AMG-3969, have been developed and shown to normalize blood glucose levels in animal models. nih.govnih.gov These molecules are structurally complex, often featuring N-arylsulfonamido-N'-arylpiperazine cores, and are not directly derived from this compound. nih.gov

Fatty Acid Amide Hydrolase (FAAH): FAAH is an enzyme that degrades endocannabinoids, and its inhibition is pursued for the treatment of pain and other neurological disorders. nih.gov A variety of chemical classes have been explored as FAAH inhibitors, including α-ketoheterocycles and compounds with piperidine (B6355638) moieties. nih.gov While some inhibitors incorporate a pyridine ring within larger fused systems like oxazolopyridines to enhance potency, the direct use of this compound as a foundational scaffold for FAAH inhibitors is not explicitly detailed in the surveyed research. nih.gov

Influenza Polymerase: The RNA-dependent RNA polymerase of the influenza virus is a prime target for antiviral drugs. nih.govnih.gov This polymerase is a complex of three subunits: PA, PB1, and PB2. nih.govnih.gov Inhibitors have been developed to target each of these subunits, with examples including baloxavir (B560136) marboxil (PA inhibitor), favipiravir (B1662787) (PB1 inhibitor), and pimodivir (B611791) (PB2 inhibitor). nih.gov These inhibitors belong to diverse chemical classes, and the existing literature does not indicate that this compound has been utilized as a key scaffold in their design. nih.govnih.gov

| Enzyme Target | Role of this compound Scaffold | Example Inhibitor Class/Compound |

| Peptide Deformylase | Key intermediate in synthesis | LBM415 researchgate.netnih.gov |

| Cyclin-Dependent Kinase | Not explicitly mentioned in literature | Flavonoids, Aminopyrimidines nih.govnih.gov |

| Glucokinase-GKRP | Not directly used as a scaffold | N-arylsulfonamido-N'-arylpiperazines nih.gov |

| Fatty Acid Amide Hydrolase | Not explicitly mentioned as a primary scaffold | α-ketoheterocycles, Oxazolopyridines nih.gov |

| Influenza Polymerase | Not identified as a key scaffold | Favipiravir, Pimodivir, Baloxavir nih.gov |

Receptor Antagonism Studies (e.g., 5-HT1A Receptor)

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is a significant target for the treatment of anxiety and depression. nih.gov The development of antagonists for this receptor is an active area of research. A common structural motif found in many 5-HT1A receptor ligands is the arylpiperazine scaffold. nih.govdrugbank.com While research has explored various derivatives, including fluorinated compounds, to enhance binding affinity and selectivity, the specific use of this compound as a central building block for 5-HT1A receptor antagonists has not been prominently featured in the reviewed scientific literature. nih.govnih.gov

Radiopharmaceutical Development and Molecular Imaging

The incorporation of positron-emitting radionuclides into biologically active molecules allows for non-invasive in vivo imaging using Positron Emission Tomography (PET), a powerful tool in both clinical diagnostics and biomedical research.

Radiosynthesis of Fluorinated Pyridines for Positron Emission Tomography (PET)

The fluorine-18 (B77423) (¹⁸F) isotope is widely used in PET due to its favorable decay characteristics. The development of efficient methods for ¹⁸F-labeling of aromatic systems, including pyridines, is crucial for the creation of new PET radiotracers. While the direct radiosynthesis of [¹⁸F]this compound is not specifically described, general methods for the radiofluorination of pyridine rings are applicable. These methods often involve nucleophilic substitution of a suitable leaving group (e.g., a nitro or trimethylammonium group) with [¹⁸F]fluoride. The resulting ¹⁸F-labeled fluoropyridines can then be used to construct more complex PET radioligands for imaging various biological targets, such as receptors and enzymes in the brain. nih.govresearchgate.netnih.gov The development of such radiotracers is essential for studying disease pathology and for the development of new drugs. nih.govscilit.com

Applications in Agrochemical and Dyes Research

The unique properties of fluorinated organic compounds have also led to their use in the development of new agrochemicals and dyes.

The presence of a fluorine atom can significantly alter the biological activity and physicochemical properties of a molecule, a feature that is heavily exploited in the design of modern herbicides and pesticides. nih.gov Trifluoromethylpyridines, for instance, are key structural motifs in several commercial agrochemicals. nih.gov While the direct application of this compound in a commercial agrochemical is not documented, its structural features—a fluorinated pyridine ring—are highly relevant to this field. For example, similar structures are found in herbicides that act by inhibiting essential plant enzymes. revistacultivar.com

In the field of materials science, organic dyes with specific electronic and photophysical properties are in high demand for applications such as dye-sensitized solar cells (DSSCs). Research has shown that 2-amino-5-arylpyridines can act as effective organic dyes in DSSCs. researchgate.net These molecules typically feature a "push-pull" architecture, with an electron-donating group (like the amino group) and an electron-accepting group connected by a conjugated system, which facilitates intramolecular charge transfer upon light absorption. The this compound core, with its inherent donor (amino) and acceptor (fluorine-substituted pyridine ring) characteristics, represents a promising platform for the design of new functional dyes.

| Application Area | Relevance of this compound Structure |

| Agrochemicals | The fluorinated pyridine motif is a key component in several modern herbicides. nih.gov |

| Dyes | The 2-aminopyridine (B139424) structure serves as a core for organic dyes in applications like dye-sensitized solar cells. researchgate.net |

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

Key objectives for future synthetic research include:

Use of Greener Reagents and Solvents: Replacing hazardous materials with safer alternatives. For instance, moving away from high-toxicity reagents and utilizing aqueous solvent systems where possible is a significant goal. orgsyn.org

Improved Yield and Purity: Optimizing reaction conditions to maximize the yield and purity of the final product, which simplifies post-reaction workup and purification. researchgate.net A known method for preparing 2-amino-3-fluoropyridine (B1272040) from 2,3-difluoro-5-chloropyridine achieves a total yield of 77.5% with simple post-treatment, offering a benchmark for future syntheses. google.com

Table 1: Potential Improvements in Synthetic Routes

| Area of Improvement | Current Challenges (in related syntheses) | Future Goal |

|---|---|---|

| Atom Economy | Multi-step processes with protecting groups and leaving groups generate significant waste. researchgate.net | Design of catalytic or one-pot reactions that incorporate most atoms from reactants into the final product. |

| Reagent Safety | Use of highly toxic materials (e.g., allylamine) or pyrophoric reagents in analogous syntheses. google.com | Substitution with low-toxicity, stable, and readily available starting materials. |

| Solvent Use | Reliance on volatile organic compounds (VOCs). | Transition to aqueous media or recyclable, biodegradable solvents. orgsyn.org |

| Energy Efficiency | Reactions requiring high temperatures (e.g., Schiemann reaction at 130°C) or cryogenic conditions. researchgate.net | Development of reactions that proceed efficiently at or near ambient temperature. |

In-depth Mechanistic Studies of Biological Interactions

While pyridine (B92270) derivatives are known to possess a wide spectrum of biological activities—including antiviral, antimicrobial, and kinase inhibition properties—the precise molecular mechanisms underlying these effects often require detailed investigation. researchgate.net For 2-Amino-5-fluoropyridin-3-ol and its future analogues, a deep understanding of their interactions with biological macromolecules is crucial for rational drug design.

Future research should focus on:

Target Identification and Validation: Employing chemical proteomics and affinity-based methods to identify the specific protein targets of these compounds within a cellular context.

Binding Mode Analysis: Utilizing biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) to elucidate the exact binding mode and kinetics of the compound with its target protein. This includes identifying the key amino acid residues involved in the interaction.

Structure-Activity Relationship (SAR) Elucidation: Systematically studying how modifications to the this compound scaffold affect binding affinity and biological activity. This provides a clear map for optimizing the molecule's properties.

Table 2: Methodologies for Mechanistic Studies

| Technique | Application | Information Gained |

|---|---|---|

| X-ray Crystallography | Co-crystallization of the compound with its target protein. | Provides a high-resolution, 3D structure of the binding site and interaction geometry. |

| NMR Spectroscopy | Study of ligand-protein interactions in solution. | Reveals which parts of the compound and protein are in close contact and provides insights into conformational changes upon binding. |

| Isothermal Titration Calorimetry (ITC) | Measurement of heat changes during binding. | Determines thermodynamic parameters of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). |

| Cellular Thermal Shift Assay (CETSA) | Assessment of target engagement in live cells. | Confirms that the compound binds to its intended target in a physiological environment. |

Exploration of Novel Derivatives for Therapeutic Applications

The core structure of this compound is a versatile scaffold that can be systematically modified to generate extensive libraries of novel compounds with fine-tuned properties. The strategic derivatization of its functional groups—the primary amine, the hydroxyl group, and the pyridine ring itself—can lead to the discovery of potent and selective agents for various therapeutic targets. Research on related structures has shown that derivatives can act as potent NMDA receptor glycine (B1666218) site agonists or kinase inhibitors, highlighting the potential of this chemical class. researchgate.netnih.gov

Future work in this area should involve:

Scaffold Decoration: Creating new analogues by acylating the amino group, alkylating or esterifying the hydroxyl group, and introducing diverse substituents onto the pyridine ring.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or metabolic stability.

Pharmacokinetic Optimization: Modifying the structure to enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for developing a successful therapeutic agent.

Table 3: Strategies for Derivative Exploration

| Modification Site | Potential Modification | Desired Therapeutic Outcome |

|---|---|---|

| C2-Amino Group | Acylation, sulfonylation, alkylation. | Modulate hydrogen bonding capacity; improve target affinity and selectivity. |

| C3-Hydroxyl Group | Etherification, esterification. | Alter solubility and cell permeability; act as a prodrug moiety. |

| Pyridine Ring | Introduction of substituents at C4 or C6. | Fine-tune electronic properties and steric profile to optimize target engagement. |

| Fluorine Atom (C5) | (Hypothetical) Replacement with other halogens or small groups. | Investigate the role of the fluorine atom in binding and metabolic stability. |

Advanced Computational Modeling for Predictive Design

In modern chemical research, computational modeling is an indispensable tool for accelerating the design and discovery process. By simulating molecular properties and interactions, researchers can prioritize the synthesis of compounds that are most likely to succeed, thereby saving significant time and resources.

Emerging trends in this field that can be applied to this compound include:

Molecular Docking and Virtual Screening: Using computer models of protein targets to predict how thousands of virtual derivatives of the scaffold might bind, allowing for the rapid identification of promising candidates. researchgate.net

Quantum Mechanics (QM): Employing methods like Density Functional Theory (DFT) to calculate the electronic structure, reactivity, and spectroscopic properties of novel derivatives, providing a deeper understanding of their intrinsic chemical nature. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the movement of the compound and its protein target over time to assess the stability of the binding interaction and reveal allosteric effects.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate specific structural features with observed biological activity, enabling the prediction of potency for newly designed, unsynthesized molecules.

Table 4: Computational Approaches for Predictive Design

| Computational Method | Purpose | Example Application for this compound |

|---|---|---|

| Molecular Docking | Predict binding pose and affinity. | Screen a virtual library of derivatives against a panel of kinases to identify potential inhibitors. |

| DFT Calculations | Analyze electronic properties and reactivity. | Determine how different substituents on the pyridine ring affect the molecule's electrostatic potential and interaction capabilities. |

| MD Simulations | Assess binding stability and conformational dynamics. | Simulate the derivative-protein complex in a water box to confirm that the binding pose is stable over nanoseconds. |

| QSAR Modeling | Predict biological activity from chemical structure. | Build a model based on a synthesized set of derivatives to predict the activity of new designs before committing to their synthesis. |

Q & A

Q. What are the key physicochemical properties of 2-Amino-5-fluoropyridin-3-ol, and how are they experimentally determined?

The compound has a molecular formula of C₅H₅FN₂O, a molecular weight of 128.11 g/mol, and a melting point of 93–97°C . Characterization typically involves:

- Melting point analysis using differential scanning calorimetry (DSC) or capillary methods.

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm hydrogen and carbon environments (e.g., fluorine-induced deshielding effects).

- FT-IR to identify functional groups (e.g., -NH₂, -OH stretches at ~3300–3500 cm⁻¹).

- Mass spectrometry (MS) for molecular ion confirmation (e.g., ESI-MS for [M+H]⁺ peaks).

- Elemental analysis to validate purity (>95%) .

Q. What synthetic routes are reported for this compound, and how are yields optimized?

Common methods include:

- Halogenation-amination sequences : Fluorination of pyridine precursors using agents like Selectfluor, followed by amination with NH₃/urea under reflux .

- Cross-coupling reactions : Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) to introduce amino groups to fluorinated pyridine scaffolds .

Optimization strategies :

Q. What safety protocols are critical for handling this compound in the lab?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in nucleophilic substitution or cyclization reactions?

- Kinetic studies : Monitor reaction rates under varying conditions (pH, solvent polarity) to infer SN1/SN2 pathways.

- Isotopic labeling : Use ¹⁸O or ²H to track oxygen/hydrogen transfer in cyclization .

- Computational modeling : DFT calculations (e.g., Gaussian) to map transition states and activation energies .

- Intermediate trapping : Quench reactions at timed intervals and analyze by LC-MS or NMR .

Q. What analytical techniques resolve contradictions in stability data for this compound under varying pH or temperature conditions?

- Forced degradation studies :

- Thermogravimetric analysis (TGA) to assess thermal stability (e.g., decomposition above 200°C).

- pH stability profiling : Incubate in buffers (pH 1–13) and quantify degradation products via HPLC-UV .

- Cross-validation : Compare results from multiple labs using standardized protocols to address variability .

Q. How can regioselective functionalization of this compound be achieved for drug discovery applications?

- Directing group strategies : Use -NH₂ or -OH groups to steer metal-catalyzed reactions (e.g., C-H activation at C4/C6 positions) .

- Protection-deprotection : Temporarily block -OH with TMSCl or -NH₂ with Boc anhydride to target specific sites .

- High-throughput screening : Test reaction conditions (catalysts, ligands) to maximize selectivity (>90%) .

Q. What methodologies confirm the absence of polymorphic forms in this compound crystals?

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks .

- Powder X-ray diffraction (PXRD) : Compare experimental vs. simulated patterns to detect polymorphs.

- DSC/TGA : Identify endothermic/exothermic events linked to phase transitions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data for derivatives of this compound?

- Reproducibility checks : Replicate assays (e.g., enzyme inhibition) under identical conditions (buffer, temperature).

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding variables (e.g., impurity levels) .

- Orthogonal assays : Validate results using alternative methods (e.g., SPR vs. fluorescence polarization for binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.